Cas no 15332-60-2 (3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI))

3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI) structure
15332-60-2 structure
Product Name:3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI)
CAS No:15332-60-2
MF:C3H2BrN3O3
MW:207.970279216766
CID:194612
PubChem ID:84798
Update Time:2025-04-19

3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI) Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-
    • SCHEMBL909781
    • Bromisocyanursaure
    • EINECS 239-168-7
    • 15114-35-9
    • 15332-60-2
    • NS00051379
    • 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
    • 1-bromo-1,3,5-triazinane-2,4,6-trione
    • Monobromocyanuric acid
    • DTXSID4065860
    • 3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI)
    • Inchi: 1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10)
    • InChI Key: MWSLLEWOGABAFW-UHFFFAOYSA-N
    • SMILES: BrN1C(NC(NC1=O)=O)=O

Computed Properties

  • Exact Mass: 570.18554
  • Monoisotopic Mass: 206.92795g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 78.5Ų

Experimental Properties

  • PSA: 31.2
  • LogP: 7.18960

3,4-Xylidine, a4,a4'-(tetramethylenedinitrilo)bis[N,N-bis(2-chloroethyl)-(8CI) Related Literature

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